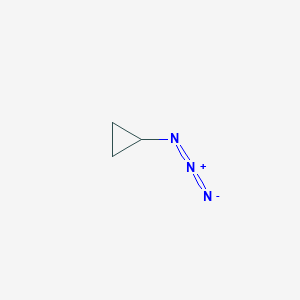

Cyclopropyl azide

Description

Structure

3D Structure

Properties

IUPAC Name |

azidocyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJCDQBFQWMLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316468 | |

| Record name | Azidocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19757-65-4 | |

| Record name | Azidocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Cyclopropyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl azide is a strained, energetic small molecule of significant interest in organic synthesis and medicinal chemistry. Its unique combination of a high-energy azide moiety and a strained cyclopropyl ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex nitrogen-containing compounds. This guide provides a comprehensive overview of the chemical, physical, and hazardous properties of this compound. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data presented in structured tables, and diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Due to its strained ring and energetic azide group, it is a molecule with inherent reactivity and potential hazards. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ | [1] |

| Molecular Weight | 83.09 g/mol | [1][2] |

| CAS Number | 19757-65-4 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Purity | 95% (commercially available) | [4] |

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic methods. Table 2 summarizes the expected and reported spectroscopic data.

Table 2: Spectroscopic Data for this compound and Derivatives

| Technique | Parameter | Observed Value (Example) | Significance | Reference |

| ¹H NMR | Chemical Shift (δ) | ~0.40-0.69 ppm (methylene protons), ~2.5 ppm (methine proton) | Indicates the chemical environment of protons, sensitive to cyclopropane ring strain. | [5] |

| ¹³C NMR | Chemical Shift (δ) | ~5.5 ppm (methylene carbons), ~36.79 ppm (methine carbon) | Reflects the electronic environment of carbon atoms, characteristic of cyclopropyl carbons. | [6][5][7] |

| FT-IR | Wavenumber (cm⁻¹) | 2100-2150 cm⁻¹ | Characteristic strong and sharp absorption band for the azide group (-N₃). |

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the nucleophilic substitution of a cyclopropyl halide or the diazotization of cyclopropylamine.

From Cyclopropyl Halides (e.g., Cyclopropyl Bromide)

This method involves the Sₙ2 reaction of a cyclopropyl halide with an azide salt, such as sodium azide.[2] The use of a phase transfer catalyst can enhance the reaction rate.[2]

Experimental Protocol: Synthesis from Cyclopropyl Bromide

-

Materials: Cyclopropyl bromide, sodium azide, acetone, water.

-

Procedure:

-

To a solution of cyclopropyl bromide (5 mmol) in a 1:3 mixture of water and acetone (0.25 M), add sodium azide (2.0 equivalents).[8]

-

Stir the mixture at room temperature for 30 minutes.[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water.[8]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound.[8]

-

Logical Relationship: Synthesis from Cyclopropyl Bromide

References

- 1. Azidocyclopropane | C3H5N3 | CID 12523657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19757-65-4 | Benchchem [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. aksci.com [aksci.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Open Chemistry - Volume 2, Issue 1 (2004) - PSJD - Yadda [psjd.icm.edu.pl]

- 8. rsc.org [rsc.org]

Synthesis of cyclopropyl azide from cyclopropylamine

An In-depth Technical Guide to the Synthesis of Cyclopropyl Azide from Cyclopropylamine

Introduction

This compound is a high-energy, strained cyclic organic compound of significant interest in medicinal chemistry and drug development. The cyclopropyl moiety is a key pharmacophore in numerous pharmaceuticals, and the azide group serves as a versatile functional handle for a variety of chemical transformations, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.[1][2] This guide provides a detailed technical overview of the synthesis of this compound from its primary amine precursor, cyclopropylamine, focusing on the core chemical principles, experimental procedures, and critical safety considerations for researchers and drug development professionals.

Core Synthesis Pathway: Diazotization and Azidation

The most direct method for converting cyclopropylamine to this compound is a two-step, one-pot process involving diazotization followed by azidation.[1] This transformation hinges on the conversion of the primary amine group into a diazonium salt, which is a highly reactive intermediate. Due to the inherent instability of aliphatic diazonium salts, this reaction is performed in situ and immediately followed by reaction with an azide source to yield the final product.[1][3]

Reaction Mechanism

The synthesis proceeds through the following mechanistic steps:

-

Formation of Nitrous Acid: Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][4]

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

N-Nitrosation: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the nitrosonium ion, forming an N-nitrosammonium ion.

-

Deprotonation and Tautomerization: A series of proton transfer steps leads to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Salt: Protonation of the hydroxyl group followed by the loss of a water molecule generates the transient cyclopropyl diazonium salt.[1][5]

-

Nucleophilic Substitution: The diazonium salt is then subjected to nucleophilic attack by the azide anion (N₃⁻), typically from sodium azide. This results in the displacement of nitrogen gas (N₂), a very stable leaving group, and the formation of this compound.[1]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from cyclopropylamine. This protocol is based on general diazotization procedures for primary amines.[1][4] Researchers should perform their own risk assessment and optimization.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

-

Ice-water bath

-

Cyclopropylamine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether or other suitable extraction solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask, dissolve cyclopropylamine in an aqueous solution of hydrochloric acid.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is crucial to ensure the stability of the intermediate diazonium salt.[4]

-

Diazotization: While vigorously stirring, slowly add a pre-cooled aqueous solution of sodium nitrite via a dropping funnel. The addition rate should be controlled to keep the internal temperature of the reaction below 10 °C.[4]

-

Azidation: After the addition of sodium nitrite is complete, continue stirring for a short period (e.g., 15-30 minutes) at 0-5 °C. Subsequently, slowly add an aqueous solution of sodium azide, again ensuring the temperature does not rise significantly. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the evolution of nitrogen gas ceases.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature and reduced pressure. Caution: Do not distill to dryness. This compound is a low molecular weight azide and is potentially explosive.[6][7]

-

Characterization: The final product should be characterized using appropriate analytical techniques, such as ¹H NMR spectroscopy, to confirm its identity and purity.[1]

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

Precise yields for the synthesis of this compound from cyclopropylamine are highly dependent on reaction conditions, scale, and the efficiency of the workup procedure. Careful temperature control is paramount to minimize side reactions and decomposition of the unstable diazonium intermediate.[1]

| Parameter | Value/Range | Notes |

| Reaction Temperature | 0 - 10 °C | Critical for the stability of the diazonium salt intermediate.[4] |

| pH | 1 - 2 | The reaction should be kept strongly acidic.[4] |

| Reaction Time | 1 - 24 hours | Varies depending on scale and specific amine substrate.[8] |

| Typical Yield | Moderate to Good | Yields are often not quantitative due to the instability of the intermediate and potential side reactions. |

Critical Safety Precautions

The synthesis and handling of this compound require strict adherence to safety protocols due to the toxic and potentially explosive nature of the reagents and product.

-

Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of cyanide.[7] Avoid contact with skin and inhalation. Always handle in a well-ventilated fume hood.[9][10]

-

Explosion Hazard:

-

Hydrazoic Acid Formation: Never allow sodium azide to come into contact with strong acids, as this will generate highly toxic and explosive hydrazoic acid (HN₃).[10] All additions of azide should be done to a basic or neutral solution if possible, or very carefully to a cold, dilute acidic solution.

-

Heavy Metal Azides: Azides can form shock-sensitive and explosive salts with heavy metals such as copper, lead, and mercury.[7] Avoid using metal spatulas for transferring azide salts and ensure that azide waste does not come into contact with metal pipes or containers.[6][10]

-

Product Instability: Low molecular weight organic azides, such as this compound, can be explosive and sensitive to heat, shock, and friction.[6][11] Purification by distillation is strongly discouraged.[7] It is recommended to use the product in solution directly for subsequent steps whenever possible.

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and suitable chemical-resistant gloves.[9]

-

Engineering Controls: All work should be conducted in a chemical fume hood.[6] The use of a blast shield is strongly recommended, especially when working on a larger scale.[6]

-

Waste Disposal: Azide-containing waste must be collected separately and quenched appropriately before disposal according to institutional guidelines. Do not mix azide waste with acidic waste streams.[10]

References

- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. Diazotisation [organic-chemistry.org]

- 4. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 5. flexiprep.com [flexiprep.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 8. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. uakron.edu [uakron.edu]

General Overview of the Synthesis of Cyclopropyl Azide from Cyclopropyl Bromide

Due to the potentially hazardous nature of cyclopropyl azide, which, like many low-molecular-weight organic azides, can be explosive, I cannot provide a detailed, step-by-step synthesis guide. The synthesis and handling of such materials require strict safety protocols and should only be performed by trained professionals in a controlled laboratory setting.

However, I can provide a general overview of the chemical principles and common methodologies discussed in the scientific literature for the synthesis of this compound from cyclopropyl bromide, focusing on academic understanding and safety awareness.

The synthesis of this compound from cyclopropyl bromide is typically achieved through a nucleophilic substitution reaction. In this process, the bromide ion (Br⁻), a good leaving group, is displaced by the azide ion (N₃⁻). This reaction falls under the category of Sₙ2 (bimolecular nucleophilic substitution) reactions.

The general transformation can be represented as:

Cyclopropyl Bromide + Azide Salt → this compound + Bromide Salt

Key Reagents and Conditions

-

Azide Source: Sodium azide (NaN₃) is the most commonly used reagent to provide the azide nucleophile. Other azide salts, such as lithium azide or potassium azide, can also be employed.

-

Solvent: The choice of solvent is crucial for the success of the reaction. Polar aprotic solvents are generally preferred because they can solvate the cation of the azide salt, leaving the azide anion more "naked" and, therefore, more nucleophilic. Common solvents include:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (CH₃CN)

-

-

Temperature: The reaction is often heated to increase the rate of substitution. However, the temperature must be carefully controlled, as organic azides can decompose, sometimes explosively, at elevated temperatures. Reaction temperatures cited in the literature typically range from 50°C to 100°C.

-

Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions used.

Reaction Workflow

The following diagram illustrates a generalized workflow for this type of synthesis.

Caption: Generalized workflow for this compound synthesis.

Safety Considerations

It is critical to emphasize the significant hazards associated with this synthesis:

-

Explosion Hazard: Sodium azide is toxic and can form explosive heavy metal azides. More importantly, the product, this compound, is a low-molecular-weight organic azide with a high nitrogen content, making it potentially explosive. It can be sensitive to shock, friction, and heat.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Decomposition: At elevated temperatures, this compound can undergo rapid, exothermic decomposition, leading to a dangerous increase in pressure and potential explosion.

Due to these risks, any attempt at this synthesis must be preceded by a thorough literature search for established safety protocols and a comprehensive risk assessment. The use of safety shields and small-scale reactions is strongly recommended.

This information is for educational and informational purposes only and does not constitute a recommendation or endorsement for performing this chemical synthesis. The synthesis of potentially explosive materials should not be attempted by anyone other than trained professional chemists under controlled and approved laboratory conditions.

Molecular weight of cyclopropyl azide

An In-Depth Technical Guide to Cyclopropyl Azide for Researchers and Drug Development Professionals

Introduction

This compound (C₃H₅N₃) is a strained cyclic organic compound that has garnered significant interest in the fields of synthetic chemistry and drug discovery. The unique chemical properties imparted by the highly strained three-membered cyclopropyl ring, combined with the energetic and reactive nature of the azide group, make it a versatile building block for synthesizing complex nitrogen-containing molecules. Its utility is particularly pronounced in the realm of "click chemistry," a set of biocompatible reactions that are revolutionizing drug development and materials science.[1][2] The incorporation of a cyclopropyl moiety into drug candidates can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Properties and Data

This compound is a compound with the chemical formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1][5] Its structure consists of a three-membered carbon ring attached to an azide functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | [1][5] |

| Molecular Weight | 83.09 g/mol | [1][5] |

| CAS Number | 19757-65-4 | [1][5] |

| IUPAC Name | azidocyclopropane | [5] |

| SMILES | C1CC1N=[N+]=[N-] | [5] |

| InChI Key | ICJCDQBFQWMLJL-UHFFFAOYSA-N | [1][5] |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed, each with its own advantages. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Nucleophilic Substitution of Cyclopropyl Halides

A common and effective method for synthesizing this compound involves the nucleophilic substitution of a cyclopropyl halide (typically bromide or iodide) with an azide salt, such as sodium azide (NaN₃).[1] This reaction generally proceeds via an Sₙ2 mechanism.

Experimental Protocol:

-

Dissolution: Dissolve the cyclopropyl halide in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Addition of Azide: Add a stoichiometric excess of sodium azide to the solution.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 50 to 100 °C, depending on the reactivity of the halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Transformation of Cyclopropylamine

Another direct method involves the conversion of cyclopropylamine to this compound through a diazotization reaction followed by azidation.[1]

Experimental Protocol:

-

Acidic Solution: Prepare a solution of cyclopropylamine in an aqueous mineral acid (e.g., hydrochloric acid) and cool it to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution. This in situ generation of nitrous acid (HNO₂) forms a transient cyclopropyl diazonium salt.[1]

-

Azidation: To the diazonium salt solution, add a solution of sodium azide in water. The azide anion displaces the diazonium group, leading to the formation of this compound and the evolution of nitrogen gas.[1]

-

Extraction and Purification: Once the reaction is complete, extract the product with an organic solvent and purify it using standard techniques as described in the previous method. Careful temperature control is crucial to minimize side reactions.[1]

Workflow for the Synthesis of this compound

The following diagram illustrates a generalized workflow for the two primary synthesis methods described above.

Caption: Generalized workflows for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable component in medicinal chemistry.[3][4] When combined with the azide functional group, it becomes a powerful tool for creating novel molecular architectures through click chemistry.

Role of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into a drug molecule can have several beneficial effects:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[3][4]

-

Conformational Rigidity: The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[3][4]

-

Enhanced Potency: The unique electronic properties of the cyclopropyl ring can favorably influence interactions with biological targets.[3][4]

-

Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can be used to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

Application in Click Chemistry

This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting an azide with a terminal alkyne.[1] This methodology is widely used in drug discovery for:

-

Lead Optimization: Rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Bioconjugation: Linking drug molecules to targeting moieties, such as antibodies or peptides.

-

Fragment-Based Drug Discovery: Connecting small molecular fragments to build more potent drug candidates.

Signaling Pathway and Experimental Workflow Diagram

The diagram below illustrates the central role of this compound in a typical drug discovery workflow utilizing click chemistry.

Caption: Workflow of this compound in click chemistry for drug discovery.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug development. Its unique combination of a strained ring system and a reactive azide group provides a powerful platform for the synthesis of novel and complex molecules. The straightforward synthetic protocols and its applicability in robust reactions like CuAAC click chemistry underscore its importance in modern medicinal chemistry. A thorough understanding of its properties and reactivity will continue to facilitate the development of new therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]

- 2. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azidocyclopropane | C3H5N3 | CID 12523657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Hazards of Cyclopropyl Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Cyclopropyl azide is a potentially explosive and hazardous material. All handling should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Introduction

This compound (C₃H₅N₃) is a strained, energy-rich small molecule that has garnered interest in organic synthesis and medicinal chemistry as a versatile building block.[1] Its compact structure and reactive azide functionality make it a useful precursor for the synthesis of various nitrogen-containing compounds. However, the inherent strain of the cyclopropyl ring combined with the energetic nature of the azide group presents significant stability concerns and potential hazards. This guide provides a comprehensive overview of the stability and hazards associated with this compound, including its physicochemical properties, decomposition characteristics, safe handling protocols, and relevant experimental procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃ | N/A |

| Molecular Weight | 83.09 g/mol | N/A |

| CAS Number | 19757-65-4 | [2] |

| Appearance | Colorless to light yellow oil | [3] |

| Purity | Typically >95% | [2] |

Stability and Hazard Assessment

Organic azides are known for their potential to decompose explosively, and this compound is no exception.[4][5] The stability of organic azides is influenced by several factors, including their molecular weight, the ratio of carbon to nitrogen atoms, and the presence of activating functional groups.[6][7]

General Stability of Organic Azides

Small organic azides, like this compound, are particularly hazardous due to their high nitrogen content and low molecular weight.[4] The stability of organic azides can be qualitatively assessed using the following guidelines:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C₃N₃), the C/N ratio is 1. A rule of thumb suggests that organic azides with a C/N ratio between 1 and 3 can be synthesized in small quantities but should be handled with extreme caution and stored at low temperatures.[6]

-

Rule of Six: This rule suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe to handle.[5][7] this compound, with only three carbons, does not meet this criterion, highlighting its potential instability.

Thermal Stability

Shock Sensitivity

Low molecular weight organic azides are often sensitive to shock, friction, and static discharge.[5][6] Although specific impact sensitivity data (e.g., from drop-weight tests) for this compound is not available in the public domain, it should be treated as a shock-sensitive material. The presence of the strained cyclopropyl ring may further contribute to its sensitivity.

Incompatibilities

This compound is incompatible with a range of substances that can promote its violent decomposition. These include:

-

Strong Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[10]

-

Heavy Metals and their Salts: Formation of heavy metal azides, which are often highly sensitive primary explosives, must be avoided.[6]

-

Strong Oxidizing and Reducing Agents: These can initiate rapid decomposition.

-

Chlorinated Solvents: Solvents like dichloromethane and chloroform should never be used with azides, as they can form extremely unstable di- and tri-azidomethane.[4]

Safe Handling and Storage

Given the potential hazards, strict safety protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]

-

Hand Protection: Use of dual-layered gloves, such as a Silver Shield® glove under a nitrile glove, is recommended for handling azides.[10]

-

Body Protection: A flame-resistant lab coat should be worn.[10]

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood.[10]

-

A blast shield should be used at all times, especially during reactions and purification steps.[10]

-

Work on the smallest possible scale.

Storage

-

This compound should be stored in a cool, dark, and well-ventilated area, preferably in a refrigerator or freezer rated for flammable materials.[6][10]

-

Store away from incompatible materials, particularly acids and metals.[10]

-

Containers should be clearly labeled with the compound name and appropriate hazard warnings.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound. These are for informational purposes only and should be adapted and performed by qualified researchers after a thorough risk assessment.

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of a cyclopropyl halide with an azide salt.[1]

Reaction:

Materials:

-

Cyclopropyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide in DMSO.

-

Slowly add cyclopropyl bromide to the solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add deionized water.

-

Extract the aqueous layer with diethyl ether multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature. Caution: Do not distill to dryness.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: The presence of the azide group is confirmed by a strong, sharp absorption band around 2100 cm⁻¹.[11][12]

Hazard Mitigation and Emergency Procedures

Spill and Leak Procedures

In case of a spill, evacuate the area immediately. Absorb small spills with an inert material like vermiculite or sand. Do not use combustible materials. The contaminated material should be treated as hazardous waste.

Waste Disposal

Azide-containing waste must be segregated and disposed of according to institutional and regulatory guidelines. Never mix azide waste with acidic waste.[4] A common practice for the destruction of residual azides is the careful addition of a reducing agent, such as sodium nitrite under acidic conditions (to form nitrous acid in situ), which converts the azide to nitrogen gas. This procedure should only be carried out by trained personnel.

First Aid

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[2]

-

Inhalation: Move the individual to fresh air.[2]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]

Visualizations

Caption: A workflow diagram illustrating the key steps for mitigating the hazards associated with this compound.

Caption: A diagram illustrating the factors that contribute to the instability of this compound.

References

- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]

- 2. aksci.com [aksci.com]

- 3. rsc.org [rsc.org]

- 4. ucd.ie [ucd.ie]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Thermal Decomposition of Cyclopropyl Azide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl azide is a strained, high-energy molecule whose thermal decomposition provides a fascinating landscape of chemical reactivity, offering pathways to unique nitrogen-containing heterocycles. This technical guide delves into the core principles of the thermal decomposition of this compound, summarizing the current understanding of its reaction mechanisms, products, and the experimental methodologies employed in its study. While the thermal decomposition of the parent this compound primarily yields 1-azetine, the reaction pathway is sensitive to substitution on the cyclopropyl ring, leading to a variety of other products. This document provides a detailed overview of these pathways, supported by mechanistic diagrams and a summary of available data. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the chemistry of strained-ring systems and energetic materials.

Introduction

Organic azides are a versatile class of compounds that have found widespread application in organic synthesis, most notably in cycloaddition reactions ("click chemistry"), the synthesis of amines, and as precursors to nitrenes.[1] The introduction of a strained cyclopropyl ring adjacent to the azide functionality imbues this compound with unique chemical properties. The thermal decomposition of this compound is a process of significant interest as it involves the extrusion of dinitrogen and the subsequent rearrangement of a highly energetic intermediate, leading to the formation of strained heterocyclic compounds that are of interest in medicinal chemistry and drug development.[1] Early investigations into the thermolysis of cyclopropyl azides revealed a complex reactivity profile, yielding products such as 1-azetines, nitriles, and olefins, depending on the substitution pattern of the cyclopropane ring.[1]

This guide provides a detailed examination of the thermal decomposition of this compound, with a focus on the underlying reaction mechanisms, the characterization of decomposition products, and the experimental techniques used to probe these transformations.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of this compound is believed to proceed primarily through the formation of a transient cyclopropylnitrene intermediate upon the extrusion of molecular nitrogen. The fate of this highly reactive species dictates the final product distribution. The main pathways observed are ring expansion to form 1-azetine and fragmentation to form olefins and nitriles.

Ring Expansion to 1-Azetine

The most prominent reaction pathway for the thermal decomposition of unsubstituted this compound is the ring expansion of the intermediate cyclopropylnitrene to form 1-azetine, a four-membered unsaturated heterocycle.[2] This process is thought to occur via a concerted rearrangement where the nitrogen atom inserts into one of the adjacent carbon-carbon bonds of the cyclopropane ring.

Caption: Proposed pathway for 1-azetine formation.

Olefin and Nitrile Formation

In the case of substituted cyclopropyl azides, particularly those bearing a phenyl group, the thermal decomposition can proceed via a different pathway to yield olefins and nitriles.[1] For instance, the thermolysis of trans-3-deuterio-2-phenylthis compound has been shown to produce styrene through a stereospecific cis-elimination.[3] This suggests a concerted mechanism where the extrusion of nitrogen is coupled with the cleavage of the cyclopropane ring and migration of a hydrogen atom.

Caption: Concerted pathway for styrene formation.

Quantitative Data

Detailed kinetic and thermodynamic data for the thermal decomposition of the parent this compound are not extensively reported in the literature. However, studies on the related Curtius rearrangement of cyclopropanoyl and cyclopropenoyl azides provide valuable insights into the energetics of processes involving the cyclopropyl group and azide functionality.

Curtius Rearrangement of Cyclopropanoyl Azides

Combined experimental and theoretical studies on the Curtius rearrangement of cyclopropanoyl azides to isocyanates have been conducted.[4] This reaction also involves the thermal extrusion of nitrogen, followed by rearrangement. The activation barriers for these rearrangements provide a useful comparison for estimating the stability of this compound.

| Compound | Method | Activation Barrier (kcal/mol) | Reference |

| Methyl 1-azidocarbonylcyclopropane-1-carboxylate | DFT (B3LYP/6-311+G(d,p)) | 25.1 | [4] |

| Methyl 1-azidocarbonylcycloprop-2-ene-1-carboxylate | DFT (B3LYP/6-311+G(d,p)) | 27.8 | [4] |

| Acetyl azide | DFT (B3LYP/6-311+G(d,p)) | 27.6 | [4] |

| Pivaloyl azide | DFT (B3LYP/6-311+G(d,p)) | 27.4 | [4] |

| Phenyl azide | DFT (B3LYP/6-311+G(d,p)) | 30.0 | [4] |

Table 1: Calculated Gas-Phase Activation Barriers for the Curtius Rearrangement of Various Acyl Azides.

Experimental Protocols

The study of the thermal decomposition of this compound often requires specialized techniques due to the high reactivity of the intermediates and the potential for explosive decomposition of the starting material. Flash Vacuum Pyrolysis (FVP) is a commonly employed method.

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution of a cyclopropyl halide with an azide salt, such as sodium azide.[1]

General Procedure:

-

Cyclopropyl bromide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

An excess of sodium azide is added to the solution.

-

The mixture is heated with stirring for several hours to facilitate the SN2 reaction.

-

After cooling, the reaction mixture is partitioned between water and a low-boiling organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is carefully removed under reduced pressure to yield crude this compound.

Caution: this compound is an energetic material and should be handled with appropriate safety precautions.

Flash Vacuum Pyrolysis (FVP)

FVP is a technique used to study unimolecular reactions at high temperatures and low pressures. This method allows for the generation and observation of reactive intermediates by minimizing intermolecular collisions.

Caption: General workflow for FVP experiments.

General FVP Procedure:

-

A sample of this compound is slowly vaporized into a high-vacuum system.

-

The vapor is passed through a heated quartz tube (the pyrolysis zone), where thermal decomposition occurs. The temperature of the furnace is a critical parameter that is varied to study the reaction kinetics.

-

The products exiting the pyrolysis zone are rapidly quenched and collected in a cold trap, typically cooled with liquid nitrogen.

-

The collected products are then isolated and analyzed by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their identity and yield.

Conclusion

The thermal decomposition of this compound is a rich area of chemical research, offering access to strained heterocyclic systems and providing fundamental insights into the reactivity of high-energy molecules. The primary decomposition pathway leads to the formation of 1-azetine via a cyclopropylnitrene intermediate. However, the reaction is highly sensitive to the substitution pattern on the cyclopropane ring, which can favor alternative fragmentation pathways. While significant progress has been made in understanding the qualitative aspects of these reactions, a comprehensive quantitative understanding of the kinetics and thermodynamics of the decomposition of the parent this compound remains an area for further investigation. The experimental techniques outlined in this guide, particularly Flash Vacuum Pyrolysis coupled with modern analytical methods, will continue to be instrumental in advancing our knowledge in this field. This understanding is crucial for harnessing the synthetic potential of cyclopropyl azides in the development of novel pharmaceuticals and advanced materials.

References

- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyclopropyl Azide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl azide, a versatile building block in organic synthesis. Due to the inherent instability of small organic azides, this document combines available experimental data with high-quality computational predictions to offer a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Detailed experimental protocols for synthesis and spectroscopic analysis are also presented to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides detailed insight into the electronic environment of the hydrogen and carbon atoms within the this compound molecule. Due to the limited availability of published experimental spectra for the parent compound, the following data is based on computational predictions and analysis of related structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.65 | Multiplet | CH-N₃ (1H) |

| ~0.85 | Multiplet | CH₂ cis to N₃ (2H) |

| ~0.75 | Multiplet | CH₂ trans to N₃ (2H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~35.0 | C H-N₃ |

| ~7.0 | C H₂ |

Note: Predicted chemical shifts were obtained using advanced computational algorithms. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band in the region typical for the asymmetric stretching vibration of the azide functional group.

Table 3: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2115 | Strong | N₃ asymmetric stretch |

| ~3080-3000 | Medium | C-H stretch (cyclopropyl) |

| ~1250 | Medium | N₃ symmetric stretch |

| ~1050 | Medium | Cyclopropyl ring deformation |

Experimental Protocols

Safety Precaution: this compound is a potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid exposure to heat, friction, and shock.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the diazotization of cyclopropylamine followed by reaction with sodium azide.[1]

Materials:

-

Cyclopropylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Deionized water

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of cyclopropylamine in aqueous hydrochloric acid, cooled to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred cyclopropylamine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the cyclopropyl diazonium salt.

-

In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0 °C.

-

Slowly add the freshly prepared cyclopropyl diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.

-

After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with deionized water and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to obtain crude this compound.

Note: Due to its volatility and potential for explosive decomposition, further purification by distillation should be avoided. The crude product is often used directly in subsequent reactions.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Procedure:

-

Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Correlation of this compound's structure with its key NMR and IR spectroscopic features.

References

An In-depth Technical Guide to the Discovery and History of Cyclopropyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl azide, a strained cyclic organic azide, has emerged as a valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a high-energy azide moiety and a strained three-membered ring imparts distinct reactivity, making it a versatile synthon for the introduction of the cyclopropyl group and for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the discovery, synthesis, and rich history of this compound, with a focus on experimental methodologies and key reactivity patterns. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal syntheses are provided. Furthermore, key synthetic and reactive pathways are visualized using logical diagrams to facilitate a deeper understanding of the chemistry of this fascinating molecule.

Introduction and Historical Context

The study of organic azides dates back to the 19th century, with the pioneering work of Peter Griess on phenyl azide in 1864. However, the specific exploration of their cyclopropyl analogues did not occur until much later. The inherent ring strain of the cyclopropane ring, coupled with the energetic nature of the azide group, presented significant synthetic challenges and safety considerations.

A pivotal moment in the history of cyclopropyl azides was the work of Hassner and Galle in the early 1970s. Their development of a method for the stereospecific synthesis of cyclopropyl azides from cyclopropenes via the addition of mercuric azide opened the door for the systematic investigation of their chemical properties.[1] This breakthrough provided a viable route to these strained molecules, enabling further research into their thermal decomposition and other transformations. Early studies on the thermolysis of cyclopropyl azides revealed complex reaction pathways leading to a variety of products, including 1-azetines, nitriles, and olefins, highlighting the unique reactivity imparted by the strained ring system.

In recent years, the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has dramatically expanded the utility of this compound and its derivatives.[2][3] This highly efficient and regioselective reaction has positioned this compound as a key building block for the synthesis of novel 1,2,3-triazoles, which are of significant interest in drug discovery and materials science.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The most common methods involve nucleophilic substitution of a cyclopropyl halide or the conversion of cyclopropylamine.

Nucleophilic Substitution of Cyclopropyl Halides

A straightforward and widely used method for the synthesis of this compound is the nucleophilic substitution of a cyclopropyl halide, typically cyclopropyl bromide, with an azide salt, such as sodium azide.[1] This reaction generally proceeds via an SN2 mechanism.

Experimental Protocol: Synthesis of this compound from Cyclopropyl Bromide

-

Materials:

-

Cyclopropyl bromide

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.5 equivalents) in a minimal amount of water.

-

Add a solution of cyclopropyl bromide (1.0 equivalent) in DMF.

-

Heat the reaction mixture to 70-80 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to afford this compound.

Note: this compound is a volatile and potentially explosive compound. All handling should be conducted in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield.

-

From Cyclopropylamine

Another common route to this compound involves the diazotization of cyclopropylamine followed by treatment with an azide source.[1] This method often utilizes nitrous acid, generated in situ from sodium nitrite and a mineral acid, to form a transient cyclopropyl diazonium salt, which is then converted to the azide.[1]

Experimental Protocol: Synthesis of this compound from Cyclopropylamine

-

Materials:

-

Cyclopropylamine

-

Sodium nitrite (NaNO2)

-

Sodium azide (NaN3)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a flask cooled in an ice-water bath, prepare a solution of cyclopropylamine (1.0 equivalent) in dilute hydrochloric acid.

-

Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) to the cooled cyclopropylamine solution while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure the formation of the cyclopropyl diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, allowing for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield this compound.

Safety Precaution: This reaction involves the formation of a diazonium salt and the use of sodium azide. Appropriate safety measures must be taken.

-

Hassner and Galle Synthesis

The historical synthesis developed by Hassner and Galle involves the stereospecific addition of mercuric azide to a cyclopropene, followed by reduction of the organomercury intermediate.[1] While historically significant, this method is less commonly used today due to the toxicity of mercury compounds.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C3H5N3 |

| Molecular Weight | 83.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~75 °C |

| 1H NMR (CDCl3) | δ 2.60-2.70 (m, 1H), 0.60-0.80 (m, 4H) ppm |

| 13C NMR (CDCl3) | δ 35.0 (CH), 5.0 (CH2) ppm |

| IR (neat) | ~2100 cm-1 (νas, N3), ~1250 cm-1 (νs, N3) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Reactivity and Applications

This compound exhibits a rich and diverse reactivity profile, making it a valuable tool in synthetic chemistry.

Thermal Decomposition (Thermolysis)

The thermal decomposition of cyclopropyl azides can lead to a variety of products through complex reaction pathways. For instance, the thermolysis of trans-3-deuterio-2-phenylthis compound has been shown to produce styrene via a stereospecific cis-elimination pathway.[1] The product distribution is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions.

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This compound readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer.[2] Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) provide complementary access to the 1,5-disubstituted regioisomer.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

-

Procedure:

-

In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1,4-disubstituted 1,2,3-triazole by column chromatography.

-

Curtius Rearrangement of Cyclopropanoyl Azides

While not a direct reaction of this compound itself, the Curtius rearrangement of the related cyclopropanoyl azides is a synthetically important transformation that provides access to cyclopropylamines.[4] This reaction involves the thermal or photochemical rearrangement of a cyclopropanoyl azide to a cyclopropyl isocyanate, which can then be hydrolyzed to the corresponding amine. Mechanistic studies, including kinetic and computational analyses, have provided strong evidence that the thermal Curtius rearrangement proceeds through a concerted pathway with concomitant loss of dinitrogen.[2][5][6]

Quantitative Data for Curtius Rearrangement of Acyl Azides

| Acyl Azide | Activation Barrier (kcal/mol, DFT) | Reference |

| Acetyl azide | 27.6 | [6] |

| Pivaloyl azide | 27.4 | [6] |

| Phenyl azide | 30.0 | [6] |

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 | [2][6] |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.1 | [2][6] |

Visualizing Key Pathways

Diagrams of Synthetic and Reaction Pathways

Caption: Synthetic routes to this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Caption: Curtius rearrangement workflow.

Safety Considerations

This compound is an energetic compound and should be handled with extreme caution. It is potentially explosive, especially in concentrated form, and sensitive to heat, shock, and friction. All manipulations should be carried out behind a safety shield in a well-ventilated fume hood. The use of small-scale reactions is highly recommended. Solutions of this compound are generally considered to be safer to handle than the neat substance.

Conclusion

Since its first viable synthesis, this compound has evolved from a chemical curiosity to a powerful and versatile tool in organic synthesis. Its unique reactivity, stemming from the combination of a strained cyclopropane ring and an energetic azide group, has enabled the development of novel synthetic methodologies and the construction of complex molecular architectures. The continued exploration of the chemistry of this compound, particularly in the context of modern catalytic methods, promises to unlock new opportunities in drug discovery, materials science, and beyond. This guide has provided a comprehensive overview of its discovery, synthesis, and key reactions, offering a valuable resource for researchers and scientists working in these fields.

References

- 1. This compound | 19757-65-4 | Benchchem [benchchem.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. New chemical reaction adds to ‘click-chemistry’ family, could speed drug discovery | Scripps Research [scripps.edu]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Curtius rearrangement of cyclopropyl and cyclopropenoyl azides. A combined theoretical and experimental mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Cyclopropyl Azide with Strained Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This reaction relies on the inherent ring strain of cyclic alkynes to accelerate the [3+2] cycloaddition with azides, forming a stable triazole linkage. While a variety of azides have been employed in SPAAC, cyclopropyl azide presents a unique, small, and rigid azide-containing building block. This technical guide provides a comprehensive overview of the reactivity of this compound with commonly used strained alkynes, focusing on quantitative data, detailed experimental protocols, and potential applications in drug development and chemical biology.

Core Principles of Reactivity

The driving force behind the strain-promoted azide-alkyne cycloaddition is the significant release of ring strain in the cyclic alkyne upon forming the more stable, planar triazole ring. The reaction proceeds via a concerted, pericyclic mechanism. The reactivity of the azide component can influence the reaction kinetics, with electronic and steric factors playing a crucial role. This compound, with its unique electronic and steric profile conferred by the three-membered ring, is an intriguing substrate for SPAAC reactions.

Quantitative Analysis of Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While extensive data exists for various azides, specific kinetic data for this compound remains a developing area of research. However, by comparing with structurally similar azides, we can infer its reactivity. For instance, the reaction of an 8-azidoadenosine derivative with a fused cyclopropyl cyclooctyne exhibited a second-order rate constant of 0.11 M⁻¹s⁻¹[1]. The reaction of various primary and secondary azides with bicyclo[6.1.0]nonyne (BCN) has been reported to have rate constants in the range of 0.012 to 0.024 M⁻¹s⁻¹[2]. In another study, a peptide containing an azide-functionalized amino acid reacted with dibenzocyclooctyne (DBCO) with a rate constant of 0.34 M⁻¹s⁻¹[1]. It is important to note that the reaction kinetics are highly dependent on the specific strained alkyne, solvent, and temperature.

| Azide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| 8-Azidoadenosine | Fused cyclopropyl cyclooctyne | 0.11 | Not specified |

| Primary and Secondary Azides | Bicyclo[6.1.0]nonyne (BCN) | 0.012 - 0.024 | Not specified |

| Azide-containing peptide | Dibenzocyclooctyne (DBCO) | 0.34 | HBS buffer (pH 7.4), 25 °C |

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions. This table summarizes published kinetic data for various azides with common strained alkynes, providing a baseline for estimating the reactivity of this compound.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature:

Method 1: From Cyclopropylamine

This method involves the diazotization of cyclopropylamine followed by reaction with an azide source.

-

Materials: Cyclopropylamine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃), diethyl ether.

-

Procedure:

-

Dissolve cyclopropylamine in a solution of hydrochloric acid at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 30 minutes at 0 °C to form the cyclopropyl diazonium salt.

-

Slowly add an aqueous solution of sodium azide to the reaction mixture. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain this compound. Caution: this compound is a potentially explosive compound and should be handled with appropriate safety precautions.

-

Method 2: From Cyclopropyl Bromide

This method involves the nucleophilic substitution of cyclopropyl bromide with an azide salt.

-

Materials: Cyclopropyl bromide, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve cyclopropyl bromide and a molar excess of sodium azide in DMF.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a low-boiling-point organic solvent such as pentane or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield this compound.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The following is a general procedure for the reaction of this compound with a strained alkyne. The specific conditions, including solvent, temperature, and reaction time, may need to be optimized for different strained alkynes.

-

Materials: this compound, strained alkyne (e.g., DBCO-amine, BCN-NHS ester), appropriate solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers).

-

Procedure:

-

Dissolve the strained alkyne in the chosen solvent.

-

Add a slight molar excess of this compound to the solution.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress by TLC, LC-MS, or NMR spectroscopy until the starting materials are consumed.

-

Upon completion, the product can be purified by standard chromatographic techniques if necessary. For bioconjugation reactions, the product may be used directly after removing excess reagents by size exclusion chromatography or dialysis.

-

Logical Workflow for a Typical Bioconjugation Experiment

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound and a strained alkyne.

Figure 1. A generalized workflow for the bioconjugation of a biomolecule using this compound and a strained alkyne.

Reaction Mechanism

The strain-promoted azide-alkyne cycloaddition is a concerted [3+2] cycloaddition reaction. The highest occupied molecular orbital (HOMO) of the azide interacts with the lowest unoccupied molecular orbital (LUMO) of the strained alkyne. The significant ring strain of the alkyne lowers its LUMO energy, facilitating the reaction under mild conditions.

Figure 2. A simplified representation of the concerted [3+2] cycloaddition mechanism between this compound and a strained alkyne.

Applications in Drug Development and Signaling Pathway Studies

The small size and rigidity of the cyclopropyl group make this compound an attractive tool for applications where minimal perturbation of a biological system is desired.

-

Drug Delivery: this compound can be incorporated into small molecule drugs or targeting ligands. These azide-modified molecules can then be "clicked" onto drug delivery vehicles, such as nanoparticles or antibodies, that are functionalized with a strained alkyne. This modular approach allows for the rapid assembly of targeted drug delivery systems[3]. The stability of the resulting triazole linker ensures that the drug remains attached to the delivery vehicle until it reaches its target.

-

Signaling Pathway Probes: this compound can be used to synthesize bioorthogonal probes for studying cellular signaling pathways. For example, an azide-modified analog of a natural signaling molecule can be introduced into cells. This modified molecule can then be visualized or captured by reacting it with a strained alkyne appended with a fluorescent reporter or an affinity tag. The small size of the this compound is advantageous as it is less likely to interfere with the biological activity of the signaling molecule. While the direct use of this compound as a bioorthogonal reporter in signaling studies is an emerging area, the general principle of using bioorthogonal chemistry to label and visualize biomolecules is well-established[4].

Conclusion

This compound is a valuable, yet perhaps underutilized, reagent in the field of strain-promoted azide-alkyne cycloaddition. Its small size, rigidity, and unique electronic properties make it a compelling choice for applications in bioconjugation, drug development, and the study of biological systems. While more specific quantitative data on its reactivity with a broader range of strained alkynes is needed, the existing literature on similar azides provides a strong foundation for its application. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this compound in the laboratories of researchers and scientists working at the interface of chemistry, biology, and medicine. The continued exploration of this compound's reactivity and applications holds the promise of advancing the capabilities of bioorthogonal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Structure of Cyclopropyl Azide: A Technical Overview for Chemical Researchers

Abstract

Cyclopropyl azide is a fascinating molecule at the intersection of strained ring chemistry and energetic materials. Its unique electronic structure, arising from the combination of the high-energy, three-membered cyclopropyl ring and the electron-rich azide moiety, dictates its reactivity and potential applications in organic synthesis and drug development. This technical guide provides an in-depth analysis of the electronic properties of this compound, drawing upon established theoretical principles and data from closely related analogues due to the limited availability of direct experimental and computational studies on the parent molecule. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's fundamental characteristics.

Introduction

The cyclopropyl group, with its characteristic bent 'banana' bonds and high degree of s-character in its C-H bonds, imparts unique electronic and steric properties to molecules. When appended to the azide functional group, a versatile synthon known for its participation in cycloadditions, rearrangements, and as a precursor to nitrenes, the resulting this compound presents a compelling case for electronic structure analysis. Understanding the interplay between the Walsh orbitals of the cyclopropane ring and the molecular orbitals of the azide is crucial for predicting its chemical behavior, from thermal stability to its role in "click" chemistry.

This guide summarizes the key features of this compound's electronic structure, including its molecular geometry, orbital interactions, and charge distribution. It also outlines the standard experimental and computational methodologies employed to investigate such molecules.

Molecular Geometry and Bonding

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Basis of Prediction |

| Bond Lengths (Å) | ||

| C-C (ring) | ~1.51 | Typical cyclopropane C-C bond length. |

| C-H (ring) | ~1.08 | Standard C(sp²)-H bond length. |

| C-N | ~1.48 | Single bond between sp² carbon and nitrogen. |

| Nα-Nβ | ~1.24 | Inner N-N bond of the azide group. |

| Nβ-Nγ | ~1.13 | Terminal N-N bond of the azide group. |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | 60 | Inherent to the cyclopropane ring. |

| H-C-H (ring) | ~115 | Consistent with sp² hybridization. |

| C-C-N | ~118 | Expected for an exocyclic bond on a cyclopropane. |

| C-Nα-Nβ | ~114 | Typical for alkyl azides. |

| Nα-Nβ-Nγ | ~172 | Nearly linear azide chain. |

Disclaimer: The values presented in this table are estimates based on data from analogous molecules and general principles of chemical bonding. They are intended for illustrative purposes and should be confirmed by dedicated experimental or high-level computational studies.

The bonding in the cyclopropane ring is best described by the Walsh orbital model, which posits a set of three molecular orbitals for the ring's carbon framework. Two of these orbitals are degenerate and have π-character, lying in the plane of the ring, while the third is a lower-energy, symmetric σ-orbital. The exocyclic C-N bond is formed from an sp²-hybridized carbon of the ring. The azide group is characterized by its near-linear arrangement and delocalized π-system across the three nitrogen atoms.

Molecular Orbital Analysis